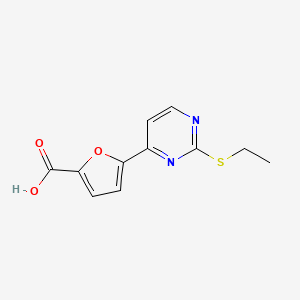
5-(2-(Ethylthio)pyrimidin-4-yl)furan-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-(Ethylthio)pyrimidin-4-yl)furan-2-carboxylic acid is a heterocyclic compound that contains both a furan ring and a pyrimidine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both sulfur and nitrogen atoms in its structure makes it a versatile molecule for various chemical reactions and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Ethylthio)pyrimidin-4-yl)furan-2-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a thiourea derivative under acidic conditions.
Introduction of the Ethylthio Group: The ethylthio group can be introduced via a nucleophilic substitution reaction using ethylthiol and a suitable leaving group on the pyrimidine ring.
Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and an appropriate catalyst.
Coupling of the Pyrimidine and Furan Rings: The final step involves coupling the pyrimidine and furan rings through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, under palladium catalysis.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-(Ethylthio)pyrimidin-4-yl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The hydrogen atoms on the furan and pyrimidine rings can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Alcohols, aldehydes, and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-(2-(Ethylthio)pyrimidin-4-yl)furan-2-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological targets, such as enzymes and receptors.
Industrial Applications: It can be used in the development of new materials with specific properties, such as conductivity and fluorescence.
Comparación Con Compuestos Similares
Similar Compounds
5-(2-(Methylthio)pyrimidin-4-yl)furan-2-carboxylic acid: Similar structure but with a methylthio group instead of an ethylthio group.
5-(2-(Ethylamino)pyrimidin-4-yl)furan-2-carboxylic acid: Similar structure but with an ethylamino group instead of an ethylthio group.
5-(2-(Ethylthio)pyrimidin-4-yl)thiophene-2-carboxylic acid: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
5-(2-(Ethylthio)pyrimidin-4-yl)furan-2-carboxylic acid is unique due to the combination of the furan and pyrimidine rings with the ethylthio group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H10N2O3S |
|---|---|
Peso molecular |
250.28 g/mol |
Nombre IUPAC |
5-(2-ethylsulfanylpyrimidin-4-yl)furan-2-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3S/c1-2-17-11-12-6-5-7(13-11)8-3-4-9(16-8)10(14)15/h3-6H,2H2,1H3,(H,14,15) |
Clave InChI |
MUIGKHWJUVNKJL-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=NC=CC(=N1)C2=CC=C(O2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl thieno[3,2-b]pyridine-7-carboxylate](/img/structure/B11794084.png)

![2-amino-N,3-dimethyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide](/img/structure/B11794107.png)
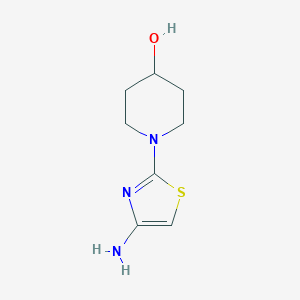


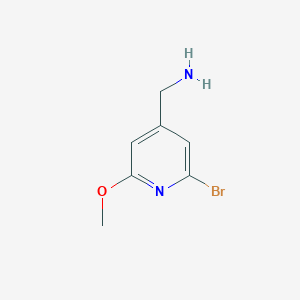

![N-(2-Aminobenzo[d]thiazol-6-yl)-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B11794127.png)
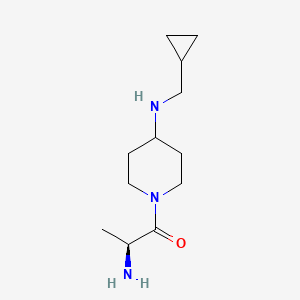
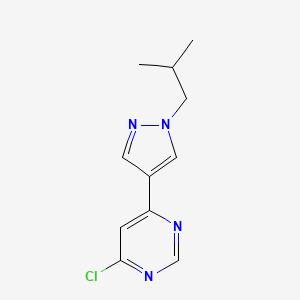
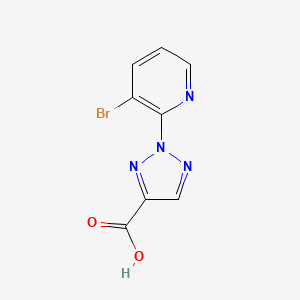
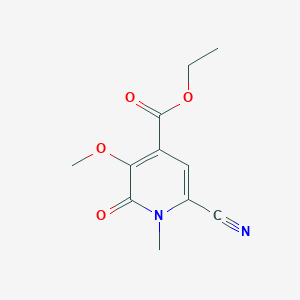
![1-Methyl-3,4-dihydro-1H-pyrimido[1,6-A]pyrimidine-6,8(2H,7H)-dione](/img/structure/B11794153.png)
